JR14a

Beschreibung

Eigenschaften

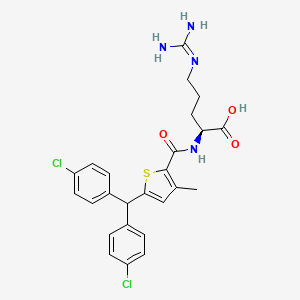

Molekularformel |

C25H26Cl2N4O3S |

|---|---|

Molekulargewicht |

533.468 |

IUPAC-Name |

(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carbonyl)-L-arginine |

InChI |

InChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1 |

InChI-Schlüssel |

OHRIKWUZKGNQKQ-IBGZPJMESA-N |

SMILES |

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(C)C=C(C(C2=CC=C(Cl)C=C2)C3=CC=C(Cl)C=C3)S1)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JR14a; JR-14a; JR 14a |

Herkunft des Produkts |

United States |

Molecular Interaction Profiles and Receptor-specific Pharmacology of Jr14a

Engagement with the Complement C3a Receptor (C3aR)

JR14a's pharmacological profile is largely defined by its potent and selective interaction with the human Complement C3a Receptor (C3aR), a G protein-coupled receptor (GPCR) crucial for innate immunity and inflammatory responses.

This compound is recognized as a potent thiophene-based compound that exhibits high affinity and selectivity for the human C3aR. Studies have demonstrated its ability to inhibit C3a-induced intracellular calcium release in human monocyte-derived macrophages with an IC₅₀ of 10 nM. Furthermore, this compound effectively inhibits β-hexosaminidase secretion from human LAD2 mast cells degranulated by C3a, showing an IC₅₀ of 8 nM. medchemexpress.comnih.govresearchgate.netresearchgate.netglpbio.comguidetopharmacology.org This compound has been noted for its superior potency compared to the previously reported C3aR modulator, SB290157. nih.govresearchgate.netresearchgate.netguidetopharmacology.orgguidetopharmacology.org Crucially, this compound displays significant selectivity for the human C3aR over the structurally related C5a receptor (C5aR), underscoring its potential as a targeted pharmacological tool for C3aR-mediated pathways. medchemexpress.comnih.govresearchgate.netglpbio.comguidetopharmacology.orgabmole.commedchemexpress.com

Table 1: Binding Affinity and Selectivity of this compound for C3aR

| Target Receptor | Assay Type | IC₅₀ (nM) | Selectivity over C5aR | Reference |

| Human C3aR | Inhibition of C3a-induced Ca²⁺ release (HMDM) | 10 | Selective | medchemexpress.comnih.govglpbio.com |

| Human C3aR | Inhibition of β-hexosaminidase secretion (LAD2) | 8 | Selective | medchemexpress.comnih.govglpbio.com |

Initially, this compound was widely reported and characterized as a potent antagonist of the C3aR, capable of suppressing C3aR-mediated inflammation both in vitro and in vivo. medchemexpress.comnih.govresearchgate.netresearchgate.netglpbio.comguidetopharmacology.orgguidetopharmacology.orgmedchemexpress.comnih.govmedchemexpress.com However, a detailed reappraisal, particularly through recent cryo-EM structural elucidations and comprehensive functional assays, has reclassified this compound's mechanistic action. Contemporary studies, utilizing BRET (Bioluminescence Resonance Energy Transfer) and cAMP accumulation assays, have unequivocally demonstrated that this compound functions as a C3aR agonist. nih.govebi.ac.ukresearchgate.netebi.ac.ukembopress.orgpdbj.orgresearcher.lifeembopress.orgnih.gov These assays revealed a dose-dependent increase in the BRET ratio with an EC₅₀ of 5 nM and a corresponding decrease in cAMP levels with an IC₅₀ of 4 nM upon this compound treatment, indicative of Gᵢ protein recruitment and activation. embopress.org Furthermore, this compound has been shown to induce β-arrestin recruitment, albeit with a lower efficacy compared to the natural ligand C3a. nih.gov The previously observed antagonist-like effects of this compound are now understood to be attributable to receptor desensitization following sustained agonist-induced stimulation. embopress.org

Table 2: Functional Classification of this compound on C3aR Signaling

| Assay Type | Observed Effect (this compound) | EC₅₀/IC₅₀ (nM) | Mechanistic Classification | Reference |

| Gᵢ recruitment (BRET) | Dose-dependent increase | EC₅₀ = 5 | Agonist | embopress.org |

| cAMP accumulation | Dose-dependent decrease | IC₅₀ = 4 | Agonist | embopress.org |

| β-arrestin recruitment | Induction | Similar potency, lower efficacy than C3a | Agonist | nih.gov |

The precise molecular interactions of this compound with C3aR have been extensively characterized through cryo-EM, revealing the structural basis of its agonistic activity. Cryo-EM studies have successfully resolved the structures of C3aR in complex with this compound in distinct conformational states: a G protein-free intermediate state at 3.5 Å resolution and a fully active Gᵢ-bound state at 2.5 Å resolution. nih.govresearchgate.netebi.ac.ukembopress.orgpdbj.orgresearcher.liferesearchgate.netresearchgate.netresearchgate.net These structural insights, alongside the ligand-free (apo) state of C3aR resolved at 3.6 Å, provide a comprehensive understanding of the receptor's conformational landscape during activation. nih.govresearchgate.netebi.ac.ukembopress.orgpdbj.orgresearchgate.netresearchgate.netrcsb.org

Table 3: Cryo-EM Structures of C3aR and this compound Complexes

| Complex/State | Resolution (Å) | PDB ID (Example) | Reference |

| C3aR (Apo state) | 3.6 | 9isi | nih.govrcsb.org |

| This compound-C3aR (Intermediate) | 3.5 | - | nih.gov |

| This compound-C3aR-Gᵢ (Active) | 2.5 | 8zwg, 9ipv | nih.govebi.ac.ukpdbj.org |

The cryo-EM structures highlight that this compound engages in interactions with C3aR that are both conserved with the natural ligand C3a and unique to the small molecule. This compound's binding largely mimics the highly conserved interactions observed with the C-terminal pentapeptide of C3a. nih.govresearchgate.netebi.ac.ukembopress.orgpdbj.orgresearchgate.netresearchgate.netresearchgate.netrcsb.org Specifically, the Arg-OMe moiety of this compound is critical for C3aR binding and activation, forming key interactions with residues such as D417⁵·³⁵, Y393⁶·⁵¹, and R340⁵·⁴² within the C3aR binding pocket. nih.gov

Beyond these conserved interactions, this compound uniquely occupies an additional minor pocket formed by transmembrane helices TM1, TM2, and TM7. nih.gov The ClT^J1 group of this compound interacts with specific residues in this pocket, including S26¹·³⁵, L30¹·³⁹, S78²·⁶⁰, L82²·⁶⁴, and I421⁷·³⁹. These unique interactions are crucial for stabilizing this compound's binding to C3aR and reduce the receptor's reliance on extracellular loops 2 (ECL2) and 3 (ECL3) for ligand stabilization, which are typically important for peptide ligands like C3a. nih.gov Mutagenesis studies have confirmed the importance of these unique interactions, with mutations at S78²·⁶⁰ and I421⁷·³⁹ significantly reducing this compound's activity on C3aR. nih.gov This distinctive binding mode, not conserved in other related complement receptors, is believed to underpin this compound's observed selectivity for C3aR. nih.gov

Comparative structural analyses of C3aR in its apo, this compound-bound intermediate, and fully active Gᵢ-bound states have provided critical insights into the conformational changes that drive C3aR activation. nih.govresearchgate.netebi.ac.ukembopress.orgpdbj.orgresearchgate.netresearchgate.netresearchgate.netrcsb.org this compound binding induces specific structural rearrangements within the receptor, transitioning it from an inactive-like conformation towards a fully active state capable of G protein coupling. nih.govembopress.org The distinct conformations observed in the intermediate and active states illustrate the dynamic nature of C3aR upon ligand engagement, revealing the molecular steps involved in its activation mechanism. nih.govresearchgate.netebi.ac.ukembopress.orgpdbj.orgresearchgate.net

Analysis of the ligand-binding pocket volume across the different conformational states of C3aR reveals notable dynamics induced by this compound binding. The this compound-bound intermediate state of C3aR features a larger ligand-binding pocket, measured at approximately 647 ų. nih.gov In contrast, the fully active G protein-bound C3aR complex exhibits a smaller ligand-binding pocket volume of 575 ų. nih.gov This reduction in volume in the active state is hypothesized to be an allosteric effect, primarily driven by the coupling of the G protein to the receptor. nih.gov The cryo-EM maps clearly show the density of this compound within the ligand-binding pocket in both the intermediate and active states, confirming its stable engagement throughout the activation process. nih.gov

Table 4: Ligand-Binding Pocket Volume in Different C3aR States

| C3aR State | Ligand-Binding Pocket Volume (ų) | Driving Factor (for volume change) | Reference |

| This compound-bound (Intermediate) | 647 | - | nih.gov |

| This compound-bound (Active, Gᵢ-coupled) | 575 | G protein coupling (allosteric effect) | nih.gov |

Conformational Changes Induced by this compound Binding in C3aR: Apo, Intermediate, and Active States

Modulation of Intracellular Signaling Pathways by this compound via C3aR Activation

This compound's engagement with C3aR leads to a cascade of intracellular signaling events, characteristic of G protein-coupled receptor (GPCR) activation.

Regulation of Gαi/o Protein-Dependent cAMP Accumulation

Activation of C3aR by this compound results in the inhibition of adenylyl cyclase via coupling to Gαi/o proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels embopress.orgnih.govnih.govresearchgate.netnih.gov. This compound demonstrates a dose-dependent inhibition of forskolin-induced cAMP production embopress.orgnih.gov. This effect has been observed in HEK293 cells engineered to express C3aR, as well as in human monocyte THP-1 cells, which naturally express functional C3aR embopress.orgnih.gov. Notably, this compound exhibits higher potency and efficacy in Gi activation compared to the natural ligand C3a nih.gov.

Table 1: this compound's Impact on cAMP Accumulation

| Cell Line | Assay Type | Effect on cAMP Accumulation | IC50/EC50 (nM) | Reference |

| HEK293 cells (C3aR) | Forskolin-induced cAMP inhibition | Dose-dependent decrease | 4 (IC50) | embopress.org |

| THP-1 cells (monocyte) | Forskolin-induced cAMP inhibition | Dose-dependent decrease | Not specified | embopress.orgnih.gov |

Induction of β-Arrestin Recruitment and Receptor Internalization

This compound's interaction with C3aR also triggers the recruitment of β-arrestin and subsequent receptor internalization, processes critical for GPCR regulation, desensitization, and G-protein independent signaling embopress.orgnih.govpromega.combiorxiv.org. Studies have shown that this compound induces β-arrestin recruitment with potency similar to C3a, albeit with lower efficacy nih.gov. Furthermore, this compound promotes C3aR internalization to a degree comparable to that induced by C3a following a 15-minute treatment nih.gov. The β-arrestin-mediated internalization is implicated in the observed blockade of calcium influx by this compound embopress.org.

Impact on Intracellular Calcium Release

This compound effectively inhibits the C3a-induced release of intracellular calcium embopress.orgresearchgate.netnih.govprobechem.comselleckchem.comglpbio.comacs.orgmedchemexpress.com. This inhibitory action, despite this compound's agonistic nature, is linked to the receptor desensitization and β-arrestin mediated internalization it induces embopress.org.

Table 2: this compound's Inhibition of Intracellular Calcium Release

| Cell Type | Stimulus | Effect on Ca2+ Release | IC50 (nM) | Reference |

| Human monocyte-derived macrophages | C3a-induced | Inhibition | 10 | researchgate.netnih.govprobechem.comselleckchem.comglpbio.comacs.orgmedchemexpress.com |

In Vitro Cellular Responses to this compound-C3aR Modulation in Immune Cell Lines

This compound's modulation of C3aR has significant implications for immune cell function, particularly in mast cells and macrophages.

Inhibition of β-Hexosaminidase Secretion from Mast Cells (e.g., LAD2)

This compound acts as a potent inhibitor of C3a-induced β-hexosaminidase secretion from human LAD2 mast cells researchgate.netnih.govprobechem.comselleckchem.comglpbio.comacs.orgmedchemexpress.comguidetopharmacology.org. This indicates its ability to suppress mast cell degranulation, a key event in allergic and inflammatory responses.

Table 3: this compound's Effect on Mast Cell Degranulation

| Cell Line | Stimulus | Effect on β-Hexosaminidase Secretion | IC50 (nM) | Reference |

| Human LAD2 mast cells | C3a-induced | Inhibition | 8 | researchgate.netnih.govprobechem.comselleckchem.comglpbio.comacs.orgmedchemexpress.comguidetopharmacology.org |

Effects on Macrophage Activation and Inflammatory Mediator Release

Beyond its impact on calcium signaling, this compound influences macrophage activation and the release of inflammatory mediators. It inhibits C3a-induced intracellular Ca2+ release in human monocyte-derived macrophages researchgate.netnih.govprobechem.comselleckchem.comglpbio.comacs.orgmedchemexpress.com. Furthermore, this compound has been shown to reduce macrophage infiltration in models of inflammation, suggesting its broader role in suppressing C3aR-mediated inflammatory processes targetmol.com.

Modulation of Microglial Cell Activation and Pro-inflammatory Cytokine Secretion (e.g., IL-6, IL-10, TNF-α)

This compound demonstrates significant capabilities in modulating microglial cell activation and the secretion of pro-inflammatory cytokines. As a novel antagonist of the complement C3a receptor (C3aR), this compound has been shown to attenuate neuroinflammation in models of cerebral ischemia-reperfusion injury (CIRI). guidetopharmacology.orgnih.gov Studies utilizing the middle cerebral artery occlusion (MCAO) model in mice revealed that this compound treatment led to attenuated microglial activation. guidetopharmacology.org Furthermore, enzyme-linked immunosorbent assay (ELISA) and Western blotting analyses supported the role of this compound in downregulating the expression levels of key pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). guidetopharmacology.orgnih.gov This suggests this compound's potential in mitigating inflammatory responses in the central nervous system by influencing the activity of microglial cells and their cytokine production.

Interactions with the Cannabinoid Receptor Type 2 (CB2R)

This compound is part of a series of "JR compounds" developed as potential ligands for the cannabinoid receptor type 2 (CB2R), combining pharmacophoric portions of known CB2R modulators. wikipedia.orgrealmofcaring.orgwikipedia.orgcenmed.com The investigation into these compounds aimed to explore novel binding modes and pharmacological profiles at CB2R. wikipedia.org

Assessment of Dualsteric/Bitopic Nature of this compound as a CB2R Ligand

The "JR compounds," including this compound, were designed with the intention of creating dualsteric (also known as bitopic) ligands for CB2R. wikipedia.orgrealmofcaring.orgwikipedia.org A dualsteric ligand is a hybrid compound composed of both orthosteric and allosteric pharmacophoric units, designed to simultaneously engage both binding sites on a receptor. wikipedia.org This strategy offers potential advantages such as increased affinity, enhanced selectivity, and a bias in signaling pathway activation. wikipedia.org

However, functional and computational studies assessing the bitopic nature of these compounds at CB2R revealed that among the series, only JR22a, a related analog, behaved as a true CB2R bitopic (dualsteric) ligand. wikipedia.orgrealmofcaring.orgguidetoimmunopharmacology.orgnih.gov this compound, while part of this investigative series, was found to predominantly act at the orthosteric site. guidetoimmunopharmacology.org

Exploration of Orthosteric and Allosteric Site Interactions of this compound at CB2R

Despite not exhibiting a definitive dualsteric binding mode, this compound demonstrates interactions primarily at the orthosteric site of the CB2R. guidetoimmunopharmacology.org This is supported by experiments where increasing concentrations of this compound effectively reversed the effects of SR144528, a known CB2R antagonist/inverse agonist, indicating an attachment to the orthosteric site. guidetoimmunopharmacology.org The activity of this compound at the orthosteric site is consistent with its modest partial agonist activity observed in functional assays. wikipedia.orguni.lu While the design of the JR series aimed for allosteric engagement through the incorporation of elements from the CB2R positive allosteric modulator (PAM), EC21a, direct evidence for a significant allosteric interaction for this compound itself, leading to a bitopic classification, was not conclusively established in the same manner as for JR22a. wikipedia.orgrealmofcaring.orgwikipedia.orgguidetoimmunopharmacology.org

Profiling of Signaling Bias in CB2R Activation by this compound

Signaling bias refers to the ability of a ligand to preferentially activate certain downstream signaling pathways over others upon receptor binding. wikipedia.orgnih.gov In the context of CB2R activation, this compound has been profiled for its signaling characteristics. Research indicates that this compound enhanced β-arrestin2 recruitment with nanomolar potency. wikipedia.org This specific activity profile, with an EC50 of 25 nM for β-arrestin2 recruitment, highlights a distinct signaling pathway preference for this compound at the CB2R. wikipedia.org This contrasts with other compounds in the series, such as JR64a, which exhibited a bias towards G protein activation over β-arrestin2 recruitment. wikipedia.org

Investigation of this compound’s Influence on CB2R-Mediated cAMP Inhibition in Cellular Models

The influence of this compound on CB2R-mediated cyclic adenosine monophosphate (cAMP) inhibition has been investigated in cellular models, such as Chinese Hamster Ovary (CHO) cells stably expressing human CB2R (hCB2R). wikipedia.orgwikipedia.orgguidetoimmunopharmacology.orguni.lu These studies demonstrated that this compound exhibits modest partial agonist activity in inhibiting forskolin (FSK)-stimulated cAMP accumulation. wikipedia.orguni.lu The concentration-dependent inhibition of cAMP further supports the activity of this compound at hCB2R. guidetoimmunopharmacology.org Quantitative data from these assays indicate an IC50 value of 1.8 nM for this compound in inhibiting cAMP in hCB2R membranes. uni.lu

Table 1: Key Pharmacological Data for this compound at CB2R

| Assay | Target | This compound Value | Unit | Reference |

| cAMP Inhibition (hCB2R membranes) | CB2R | 1.8 | nM | uni.lu |

| β-arrestin2 Recruitment (hCB2R) | CB2R | 25 | nM | wikipedia.org |

Table 2: Cytokine Modulation by this compound (C3aR-mediated)

| Cytokine | Effect of this compound | Context | Reference |

| TNF-α | Downregulation | Cerebral Ischemia-Reperfusion Injury | guidetopharmacology.orgnih.gov |

| IL-6 | Downregulation | Cerebral Ischemia-Reperfusion Injury | guidetopharmacology.orgnih.gov |

Structure-activity Relationship Sar Studies of Jr14a and Its Chemical Analogues

Delineation of Structural Determinants for Potency and Selectivity at C3aR

JR14a exhibits a high degree of potency and selectivity for the human complement C3a receptor (C3aR). Structural studies reveal that this compound adopts a "λ"-shaped configuration within the orthosteric binding pocket of C3aR, establishing extensive interactions with the receptor nih.gov. While initially reported as an antagonist, recent cell-based assays and structural analyses indicate that this compound functions as an agonist of C3aR, inducing dose-dependent intracellular calcium elevation and inhibiting forskolin-induced cAMP production nih.govresearchgate.netembopress.orgnih.gov. Furthermore, this compound induces β-arrestin recruitment and C3aR internalization, comparable to the endogenous ligand C3a, reinforcing its agonistic behavior nih.govembopress.orgnih.gov.

The binding of this compound to C3aR involves both conserved interactions, similar to those of the C-terminal pentapeptide of C3a, and specific interactions unique to this compound researchgate.netnih.govresearchgate.net. Key structural determinants for its potency and selectivity at C3aR include:

Arginine Moiety and Carboxyl Group: The arginine moiety and the carboxyl group of this compound are critical for ionic interactions with specific residues within the C3aR binding pocket. These include aspartate 417 (D417^7.35) and arginine 340 (R340^5.42) nih.govnih.gov. Mutations of D417^7.35, tyrosine 393 (Y393^6.51), and R340^5.42 to alanine significantly abolish this compound's activity towards C3aR, underscoring their importance nih.gov.

Thiophene and Chlorophenyl Groups: The 3-methylthiophene and two 4-chlorophenyl groups of this compound engage in interactions with various residues, including ring-structured residues such as histidine 81 (H81^2.63), tyrosine 174 (Y174^ECL2), Y393^6.51, and histidine 418 (H418^7.36), as well as hydrophobic residues like leucine 30 (L30^1.39), leucine 82 (L82^2.64), isoleucine 421 (I421^7.39), and alanine 422 (A422^7.40) nih.gov. Notably, I421^7.39 plays a crucial role in this compound binding and C3aR activation nih.gov.

Unique Binding Cavity: The selectivity of this compound for C3aR over related complement receptors like C5aR1 and C5aR2 is attributed to an additional extension, specifically an extra 4-chlorotoluene moiety (ClT^J1), which fits into a unique binding cavity within C3aR that is absent in C5aR1 and C5aR2 nih.gov. This distinct pocket, not conserved across these receptors, explains this compound's selective activation of C3aR nih.gov.

The functional impact of this compound's agonism on C3aR is evident in its ability to induce chemotaxis of mouse neutrophils and monocytes, a characteristic response of C3aR activation nih.gov.

Analysis of Pharmacophoric Units Critical for CB2R Binding and Functional Modulation

Beyond its primary interaction with C3aR, this compound and its analogues have been explored as novel ligands for the cannabinoid receptor type 2 (CB2R). These compounds are designed as bitopic (dualsteric) ligands, combining pharmacophoric units from a CB2R positive allosteric modulator (e.g., EC21a) and a selective orthosteric agonist (e.g., LV62) mdpi.commdpi.comnih.gov. This design strategy aims to leverage the advantages of dual targeting, such as increased affinity, selectivity, and biased signaling pathway activation nih.gov.

Studies on this compound and its analogue JR64a highlight distinct functional profiles at CB2R:

β-arrestin2 Recruitment: this compound has been shown to enhance β-arrestin2 recruitment to CB2R with nanomolar potency, exhibiting an EC50 of 25 nM frontiersin.orgunimi.it.

cAMP Accumulation Inhibition: Both this compound and JR64a inhibit forskolin-stimulated cAMP accumulation, a measure of G protein-mediated signaling frontiersin.orgunimi.itresearchgate.net. However, JR64a demonstrates greater potency in inhibiting cAMP accumulation compared to its ability to recruit β-arrestin2, suggesting a biased agonism profile frontiersin.orgunimi.it.

The design of these dualsteric ligands emphasizes the critical role of the linker connecting the two pharmacophoric units, as it must facilitate correct interactions with their respective binding sites—the orthosteric site and a potential allosteric site nih.govresearchgate.net. Computational studies, such as those for JR22a (an analogue of this compound), have confirmed a bitopic binding mode where the compound preserves orthosteric binding while also interacting with an unconserved allosteric region of the CB2R surface mdpi.com.

| Compound | Assay | EC50 / IC50 (nM) | Notes |

|---|---|---|---|

| This compound | β-arrestin2 recruitment | 25 | Enhanced recruitment frontiersin.orgunimi.it |

| JR64a | β-arrestin2 recruitment | >10,000 | Did not significantly enhance recruitment frontiersin.orgunimi.it |

| This compound | Inhibition of FSK-stimulated cAMP accumulation | (Potent) | Inhibits cAMP accumulation frontiersin.orgunimi.itresearchgate.net |

| JR64a | Inhibition of FSK-stimulated cAMP accumulation | (More potent than β-arrestin recruitment) | Displayed biased agonism frontiersin.orgunimi.it |

Comparative SAR Analysis between this compound and Precedent Chemical Scaffolds (e.g., SB290157)

This compound was developed as a thiophene derivative, building upon the chemical scaffold of SB290157, a well-known non-peptide ligand for C3aR embopress.org. A comparative SAR analysis reveals significant advancements in potency and a nuanced understanding of their pharmacological profiles.

SB290157 was initially characterized as a selective, high-affinity competitive antagonist of C3aR caymanchem.comresearchgate.netscbt.commedchemexpress.com. It competitively blocks C3a binding with an IC50 of approximately 200 nM in various cellular assays, including inhibition of intracellular calcium release in RBL-2H3 cells expressing human C3aR caymanchem.comresearchgate.netmedchemexpress.com. It also inhibits C3a-induced calcium increase in human neutrophils with an IC50 of 28 nM caymanchem.commedchemexpress.com.

This compound represents a substantial improvement in potency compared to SB290157, being approximately 100-fold more potent as a C3aR modulator researchgate.netguidetopharmacology.orguq.edu.auacs.orgresearchgate.netprobechem.comresearchgate.netnih.gov. For instance, this compound inhibits C3a-induced intracellular Ca2+ release in human monocyte-derived macrophages with an IC50 of 10 nM researchgate.netuq.edu.auacs.orgresearchgate.netprobechem.comresearchgate.netnih.govglpbio.com. Similarly, it inhibits β-hexosaminidase secretion from human LAD2 mast cells with an IC50 of 8 nM researchgate.netuq.edu.auacs.orgresearchgate.netprobechem.comresearchgate.netnih.govglpbio.com.

A critical point of comparison lies in their functional classification. While both compounds were initially reported as C3aR antagonists, more recent and detailed investigations indicate that both SB290157 and this compound function as C3aR agonists researchgate.netembopress.orgnih.gov. Their ability to block C3a-induced calcium influx has been attributed to β-arrestin-mediated internalization, a characteristic of agonist-induced receptor desensitization embopress.orgnih.gov. This evolving understanding highlights the complexity of GPCR pharmacology and the need for comprehensive functional assays.

Both this compound and SB290157 share a common structural motif: a chemically modified uncapped Arginine, which is crucial for their binding to C3aR1 researchgate.net. However, the remaining portions of these molecules confer specificity and modulate their potency and signaling. The thiophene core and the bis(4-chlorophenyl)methyl group in this compound, particularly the extra 4-chlorotoluene extension, contribute to its enhanced potency and selectivity by fitting into a unique binding cavity in C3aR that is not present in other related receptors like C5aR1 or C5aR2 nih.gov. This structural distinction likely accounts for this compound's superior potency and selective profile compared to SB290157, which also demonstrates C3aR selectivity over C5aR researchgate.netmedchemexpress.com.

| Compound | Assay | Cell Line / Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | Inhibition of intracellular Ca2+ release | Human monocyte-derived macrophages | 10 | researchgate.netuq.edu.auacs.orgresearchgate.netprobechem.comresearchgate.netnih.govglpbio.com |

| This compound | Inhibition of β-hexosaminidase secretion | Human LAD2 mast cells | 8 | researchgate.netuq.edu.auacs.orgresearchgate.netprobechem.comresearchgate.netnih.govglpbio.com |

| SB290157 | Inhibition of intracellular Ca2+ release | RBL-2H3 cells expressing human C3aR | 200 | caymanchem.comresearchgate.netmedchemexpress.com |

| SB290157 | Inhibition of Ca2+ increase | Human neutrophils | 28 | caymanchem.commedchemexpress.com |

Advanced Analytical and Biophysical Characterization Techniques Applied to Jr14a Research

Application of Cryo-Electron Microscopy for High-Resolution Structural Determination of JR14a-Receptor Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a pivotal technique for resolving the high-resolution structures of complex biomolecular assemblies, including G protein-coupled receptors (GPCRs) in complex with their ligands. In the research involving this compound, cryo-EM has been instrumental in elucidating the structural basis of its interaction with the complement C3a receptor (C3aR). nih.govresearchgate.netembopress.orgpdbj.orgbiorxiv.org

Studies have successfully determined cryo-EM structures of C3aR in various conformational states, including those bound to this compound. Specifically, the structures of the this compound-bound C3aR have been resolved in both G protein-free and G protein-bound states. nih.gov High-resolution data have been obtained, with the this compound-bound C3aR in the absence of G protein determined at 3.5 Å resolution, and the this compound-C3aR-G protein complex achieving a resolution of 2.5 Å. nih.gov

These structural insights have revealed that this compound engages in conserved interactions with C3aR, mirroring aspects of the binding observed with the C-terminal pentapeptide of C3a, while also exhibiting this compound-specific interactions. nih.govpdbj.org Comparative analyses of C3aR structures in apo (ligand-free), intermediate, and fully active states, in the presence of this compound, have provided novel insights into the conformational landscape and the activation mechanism of C3aR. nih.govresearchgate.netembopress.orgpdbj.org Furthermore, cryo-EM density maps and models have been generated for this compound in complex with both human C3aR (hC3aR) and mouse C3aR (mC3aR), contributing to a deeper understanding of species-specific interactions. biorxiv.org

Utilization of Spectroscopic Methods in this compound Structural Elucidation (e.g., NMR, HRMS for verification during synthesis)

Spectroscopic methods play a crucial role in the structural elucidation and verification of chemical compounds like this compound, particularly during their synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard. acs.orgresearchgate.net

NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides detailed information about the molecular structure, including the number and type of atoms, their connectivity, and their spatial arrangement. numberanalytics.comwsu.eduglycopedia.euduke.edunanalysis.com For this compound research, experimental descriptions for the synthesis and characterization of the compound, including ¹H and ¹³C NMR data, are integral to confirming its identity and purity. acs.org While specific NMR spectra for this compound were not detailed in the general search, the methodology is consistently applied to compounds within its chemical series during synthesis. frontiersin.orgunimi.it

HRMS is employed to obtain highly accurate mass measurements, which are critical for confirming the elemental composition and verifying the molecular formula of newly synthesized compounds. researchgate.net This technique is essential for quality control and validation during the synthetic process of this compound and its analogues. For instance, HRMS-ESI data for related compounds, such as JR16a and JR64a, have been reported, providing calculated and experimentally found m/z values, which is indicative of the rigorous verification process applied to this class of compounds. frontiersin.orgunimi.it

Radioligand Displacement Assays for Receptor Binding Quantification

Radioligand displacement assays are a gold standard in pharmacology for quantifying the binding affinity of a compound to its target receptor. oncodesign-services.comeurofinsdiscovery.com These assays are highly sensitive and specific, making them invaluable for characterizing the interaction between this compound and its primary target, the C3a receptor. oncodesign-services.com

The principle involves incubating a fixed concentration of a radioactively labeled ligand (radioligand) with the receptor, in the presence of varying concentrations of the unlabeled test compound (this compound). oncodesign-services.comrevvity.com The competition for binding sites allows for the determination of the test compound's affinity, typically expressed as an IC₅₀ (inhibitory concentration 50%) or Kᵢ (inhibition constant) value. oncodesign-services.com

In the context of this compound, competitive binding assays have been utilized to assess its potent and selective antagonism of the human complement C3a receptor. Research findings indicate that this compound potently inhibits C3a-induced intracellular Ca²⁺ release in human monocyte-derived macrophages with an IC₅₀ of 10 nM. acs.orgmedchemexpress.comglpbio.com Furthermore, it inhibits β-hexosaminidase secretion from human LAD2 mast cells, degranulated by C3a, with an IC₅₀ of 8 nM. acs.orgmedchemexpress.comglpbio.com These data underscore this compound's high potency as a C3aR antagonist.

The selectivity of this compound for human C3aR over C5aR has also been established through these assays. acs.orgmedchemexpress.comglpbio.commedchemexpress.com While this compound's primary target is C3aR, radioligand displacement assays have also been applied in broader research contexts involving this compound, such as assessing its affinity for other receptors like hCB1R and hCB2R, even if no significant affinity was detected for the latter. frontiersin.orgunimi.it This demonstrates the versatility of the technique in exploring the compound's pharmacological profile.

Table 1: In Vitro Potency of this compound against Human Complement C3a Receptor

| Assay Type | Cell Line / Target | Agonist Used | This compound IC₅₀ (nM) | Citation |

| Inhibition of intracellular Ca²⁺ release | Human monocyte-derived macrophages | C3a | 10 | acs.orgmedchemexpress.comglpbio.com |

| Inhibition of β-hexosaminidase secretion | Human LAD2 mast cells | C3a | 8 | acs.orgmedchemexpress.comglpbio.com |

Computational and Theoretical Studies on Jr14a Receptor Interactions

Molecular Docking Simulations of JR14a with C3aR and CB2R Binding Sites

Molecular docking simulations provide crucial insights into the putative binding modes and key interactions between a ligand and its receptor. These studies predict the preferred orientation of a ligand within a binding site, offering a molecular-level understanding of recognition.

Molecular Docking Simulations of this compound with C3aR Binding Site

Molecular docking studies have extensively explored the interaction between this compound and the C3aR scbt.com. These simulations reveal that this compound occupies a unique cavity within the C3aR, exhibiting a binding mode that shares similarities with peptide agonists while also presenting an additional interaction site located among transmembrane helices 1, 2, and 7 (TM1, TM2, and TM7) scbt.com.

Key interactions identified through these studies include:

The arginine moiety and the carboxyl group of this compound form critical ionic interactions with specific residues in C3aR, namely D4177.35 and R3405.42, respectively abeomics.com.

The 3-methylthiophene and two 4-chlorophenyl groups of this compound engage in interactions with various ring-structured and hydrophobic residues within the C3aR binding pocket. These include H812.63, Y174ECL2, Y3936.51, H4187.36, L301.39, L822.64, I4217.39, and A4227.40 abeomics.com.

Mutational analyses have corroborated the importance of certain residues, with mutations at S782.60 and I4217.39 significantly reducing the activity of this compound in activating C3aR scbt.com.

The detailed molecular interactions are summarized in the table below:

| This compound Moiety | C3aR Interacting Residues | Type of Interaction (Primary) | Source |

| Arginine moiety | D4177.35 | Ionic | abeomics.com |

| Carboxyl group | R3405.42 | Ionic | abeomics.com |

| 3-methylthiophene | H812.63, Y3936.51, H4187.36, L301.39, L822.64, I4217.39, A4227.40 | Hydrophobic/Ring | abeomics.com |

| 4-chlorophenyl groups | H812.63, Y174ECL2, Y3936.51, H4187.36, L301.39, L822.64, I4217.39, A4227.40 | Hydrophobic/Ring | abeomics.com |

| Overall binding | S782.60, I4217.39 | Critical for activity | scbt.com |

Molecular Docking Simulations of this compound with CB2R Binding Site

This compound has also been investigated in the context of cannabinoid receptor type 2 (CB2R) interactions, as part of a series of "JR compounds" designed as CB2R ligands genecards.orgcreative-biolabs.com. Molecular docking simulations were performed utilizing the cryo-electron microscopy (cryo-EM) structure of the CB2R-Gi protein complex, which was co-crystallized with the agonist WIN 55,212-2 (PDB ID: 6PT0) genecards.org.

These studies indicated that this compound, due to the specific attachment of its linker, extends towards the TM7 and TM1 regions of the CB2R genecards.org. This binding orientation is consistent with areas previously identified for the binding of homobivalent bitopic ligands genecards.org. While an analog, JR22a, has been confirmed to exhibit a bitopic (dualsteric) nature, further studies are ongoing to fully clarify the precise bitopic characteristics of this compound within the CB2R binding site creative-biolabs.com.

Molecular Dynamics Simulations to Model Conformational Transitions and Ligand-Induced Dynamics

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time, providing insights into conformational changes and ligand-induced dynamics of biological systems.

Molecular Dynamics Simulations of this compound with C3aR

MD simulations, in conjunction with cryo-EM structural analyses, have been critical in unraveling the conformational landscape and activation mechanism of C3aR upon this compound binding abeomics.comuniprot.org. These studies have provided a detailed view of C3aR in its apo (ligand-free), intermediate (G protein-free), and fully active (Gi-bound) states abeomics.comuniprot.org. The binding of this compound initiates local conformational changes within the extracellular loop 2 (ECL2) of C3aR, along with rotameric changes in specific residues that directly interact with this compound within the ligand-binding pocket abeomics.com. This comprehensive approach, combining structural comparisons and mutagenesis studies, has significantly advanced the understanding of how this compound triggers the activation of C3aR abeomics.com.

Molecular Dynamics Simulations of this compound with CB2R

Molecular dynamics simulations were also employed for this compound and its analogues, such as JR64a and JR22a, in complex with the CB2R genecards.org. The primary objective of these simulations was to overcome any scaffold constraints imposed during docking and to allow the compounds to achieve stable free conformations within the receptor pocket genecards.org. The simulations demonstrated good stability for all studied complexes, as indicated by the root-mean-square deviation (RMSD) values for both the α-carbons of the receptor and the heavy atoms of the ligands genecards.org. Although generally stable, some minor fluctuations in the backbone steadiness were observed, typically not exceeding 2 Å in RMSD genecards.org. These fluctuations were notably associated with conformational variability of the Trp258 residue in the complexes involving this compound and JR22a genecards.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. While Structure-Activity Relationship (SAR) studies were fundamental in the development and optimization of this compound and its thiophene analogues, leading to its potent and selective activity against the human complement C3a receptor origene.comgenecards.org, explicit detailed QSAR modeling results specifically for this compound and its direct analogues yielding predictive models are not extensively detailed in the currently available search results. The development of this compound was a result of systematic chemical optimization based on observed SAR, which informed the design of potent thiophene antagonists of C3aR origene.comgenecards.org. QSAR is a widely recognized approach in drug discovery, and related computational studies have been applied to other compounds interacting with C3aR or CB2R thermofisher.com.

Future Directions and Research Implications of Jr14a Studies

Advancing the Understanding of C3aR and CB2R Allosteric Modulation and Biased Signaling

JR14a's multifaceted interactions with C3aR and CB2R have provided crucial insights into allosteric modulation and biased signaling, key concepts in modern pharmacology.

Initially characterized as a C3aR antagonist, recent comprehensive studies, including cryo-electron microscopy (cryo-EM) structural analyses, have reclassified this compound as a C3aR agonist nih.govembopress.orgnih.gov. This compound has been shown to induce Gi protein activation, β-arrestin recruitment, and C3aR internalization embopress.orgnih.gov. Its binding to C3aR triggers a series of conformational changes, transitioning the receptor from an inactive apo state through an intermediate state to a fully active Gi-bound state nih.govembopress.orgembopress.org. This detailed conformational mapping elucidates the activation mechanism of C3aR and provides a molecular basis for its inherently high basal activity nih.govembopress.orgresearchgate.net. Furthermore, this compound exhibits biased signaling at C3aR, demonstrating higher potency and efficacy in Gi activation compared to the endogenous ligand C3a, while showing similar potency but lower efficacy in β-arrestin recruitment nih.gov. This functional selectivity highlights this compound's utility as a probe for dissecting distinct signaling pathways downstream of C3aR.

For CB2R, this compound is part of a novel series of "JR compounds" designed to target this receptor nih.govnih.gov. These compounds were synthesized by combining pharmacophoric elements from the CB2R positive allosteric modulator (PAM) EC21a and the selective orthosteric agonist LV62 nih.govnih.govfrontiersin.orgmdpi.com. While JR22a, a related compound, was identified as a bitopic (dualsteric) ligand that interacts with both orthosteric and allosteric sites of CB2R, this compound and JR64a primarily act as orthosteric agonists whose activity is enhanced by the PAM EC21a nih.gov. This compound has been observed to enhance β-arrestin2 recruitment with nanomolar potency frontiersin.org. The development and characterization of such compounds contribute significantly to understanding the complex interplay between orthosteric and allosteric sites and the resultant biased signaling profiles at CB2R frontiersin.orgmdpi.comresearchgate.netnih.gov.

The following tables summarize key findings regarding this compound's activity on C3aR and the JR compounds' activity on CB2R:

Table 1: this compound Activity on Human Complement C3a Receptor (hC3aR)

| Assay | Target | This compound Potency (IC₅₀) | Reference |

| C3a-induced intracellular Ca²⁺ release | hC3aR | 10 nM | medchemexpress.com |

| C3a-induced β-hexosaminidase secretion | hLAD2 mast cells | 8 nM | medchemexpress.com |

Table 2: JR Compounds Activity on Human Cannabinoid Receptor Type 2 (hCB2R) (cAMP Inhibition)

| Compound | Approximate EC₅₀ (nM) | Primary Binding Mode / Nature | Reference |

| This compound | 53 | Predominantly orthosteric agonist, augmented by PAM EC21a | nih.govmdpi.com |

| JR64a | 75 | Predominantly orthosteric agonist, augmented by PAM EC21a | nih.govmdpi.com |

| JR22a | 100 | Bitopic (dualsteric) ligand, interacting with orthosteric and allosteric sites | nih.govnih.govmdpi.com |

Rational Design Principles for Novel Receptor-Specific Chemical Probes and Modulators

The research on this compound and related compounds embodies advanced rational drug design principles aimed at developing highly specific chemical probes and modulators for GPCRs. The synthesis of JR compounds by covalently linking pharmacophoric units of known orthosteric agonists and allosteric modulators represents a sophisticated approach to creating dualsteric ligands nih.govnih.govfrontiersin.orgmdpi.com. This strategy offers several advantages over traditional monovalent ligands, including the potential for enhanced receptor selectivity, reduced off-target effects, and the ability to induce specific signaling biases, thereby overcoming issues like therapeutic resistance mdpi.comresearchgate.netresearchgate.net.

Structural insights derived from this compound-C3aR complexes are particularly valuable for rational design nih.govembopress.orgresearchgate.net. The detailed understanding of how this compound engages C3aR, including both conserved interactions similar to the endogenous ligand C3a and this compound-specific interactions, guides the design of new molecules with tailored pharmacological profiles nih.govembopress.org. The observation that this compound binding induces distinct local and large-scale conformational changes in C3aR provides a blueprint for designing compounds that can selectively stabilize desired receptor conformations nih.govembopress.org. This structural information is critical for developing novel therapeutics for complement-related inflammatory disorders nih.govembopress.orgresearchgate.net. Similarly, computational studies, such as docking analyses performed for JR compounds at CB2R, are instrumental in predicting and validating ligand binding modes, further refining rational design efforts nih.govnih.gov.

Broader Implications for Complement System and Cannabinoid System Biology Research

Studies involving this compound have significant implications for deepening our understanding of both the complement and cannabinoid systems.

In the complement system , this compound's confirmed agonistic activity on C3aR, a departure from its initial classification as an antagonist, positions it as a valuable tool for investigating the intricate mechanisms of C3aR activation nih.govembopress.orgnih.gov. The complement system is a vital component of innate immunity and plays a critical role in inflammatory responses, with its dysregulation implicated in various inflammatory diseases nih.govembopress.org. This compound's ability to activate C3aR and induce downstream signaling events like β-arrestin recruitment and receptor internalization provides a means to explore the complex "dual role" of the C3a/C3aR pathway in modulating acute and chronic inflammatory processes embopress.orgnih.govkarger.com. Furthermore, research with this compound has contributed to identifying species-specific pharmacological differences at C3aR, which is crucial for translational research and drug development biorxiv.org.

For the cannabinoid system , the development of this compound as a CB2R ligand contributes to a more comprehensive understanding of the endocannabinoid system (ECS) nih.govnih.govfrontiersin.org. The ECS is fundamental for maintaining physiological homeostasis, influencing critical processes such as neuroprotection, inflammation, energy metabolism, and immune responses frontiersin.orgscielo.brfrontiersin.orgmdpi.com. By designing and characterizing ligands like this compound, researchers can better elucidate the therapeutic potential of targeting the ECS for conditions such as neuroinflammatory and neurodegenerative disorders nih.govfrontiersin.orgfrontiersin.orgscielo.br. The capacity to engineer ligands that exhibit signaling bias, as observed with related JR compounds like JR64a (favoring G protein activation over β-arrestin2 recruitment), is particularly important. This approach could lead to the development of CB2R agonists that circumvent undesirable side effects often associated with widespread receptor internalization and desensitization, thereby offering more refined therapeutic interventions frontiersin.orgnih.gov.

Methodological Contributions of this compound Research to Ligand-Receptor Structural Biology

The research on this compound has made substantial methodological contributions to the field of ligand-receptor structural biology, particularly in the realm of GPCRs. The determination of cryo-EM structures of C3aR in complex with this compound in multiple conformational states—specifically, a G protein-free intermediate state and a fully active Gi-bound state—represents a significant methodological breakthrough nih.govembopress.orgembopress.org.

These high-resolution structures have provided unprecedented insights into the dynamic conformational landscape of C3aR and its activation mechanism upon small-molecule agonist binding nih.govembopress.orgresearchgate.net. By comparing the this compound-bound intermediate and active states, researchers can precisely observe how this compound induces both localized and large-scale structural rearrangements within the receptor, including movements of transmembrane helices and changes in the ligand-binding pocket volume nih.govembopress.org. This level of detail is critical for understanding the molecular events underlying GPCR activation and for defining the structural basis of their functional properties, such as high basal activity nih.govembopress.orgresearchgate.net.

The success of this compound research in obtaining these detailed structural snapshots underscores the power of cryo-EM as a technique for elucidating the complex activation mechanisms of GPCRs by small-molecule ligands nih.govembopress.orgresearchgate.net. This methodological advancement provides a robust framework for future studies aimed at understanding GPCR binding sites and designing more effective and selective therapeutic agents. Beyond cryo-EM, the integration of computational studies, such as molecular docking, to predict and validate the binding modes of JR compounds at CB2R further exemplifies the synergistic methodological approaches employed in this research area nih.govnih.gov.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.